![molecular formula C17H34O2 B15167654 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL CAS No. 597552-29-9](/img/structure/B15167654.png)
1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is a chemical compound with a complex structure that includes both an alkyl chain and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol typically involves the reaction of 3-methylbut-3-en-1-ol with dodecan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Applications De Recherche Scientifique
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol exerts its effects involves interactions with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-3-en-1-ol: A related compound with similar structural features but lacking the dodecan-2-ol moiety.
1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar reactivity.
Uniqueness
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is unique due to its specific combination of an alkyl chain and an
Propriétés
Numéro CAS |
597552-29-9 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
1-(3-methylbut-3-enoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-17(18)15-19-14-13-16(2)3/h17-18H,2,4-15H2,1,3H3 |
Clé InChI |
MVMXXNAAIGNUSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCCC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
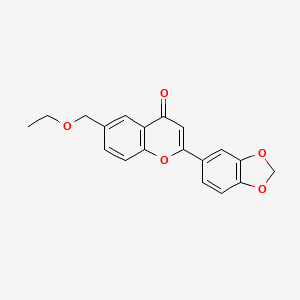

sulfanium bromide](/img/structure/B15167593.png)
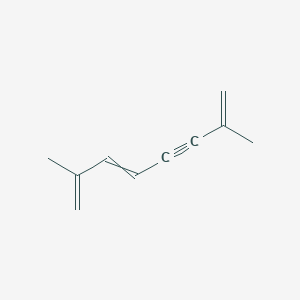
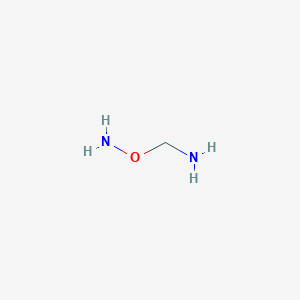
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
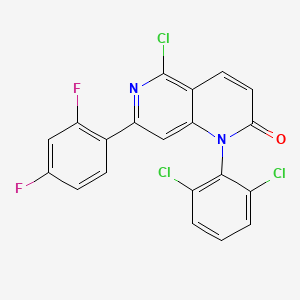
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
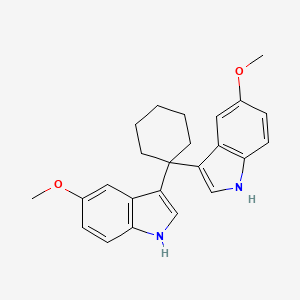
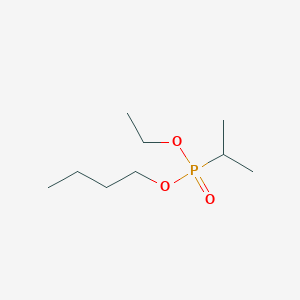
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
